6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound classified within the indene derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound features a methoxy group at the 6-position and a carboxylic acid group at the 4-position, contributing to its unique chemical properties and potential biological functions.
This compound can be synthesized from commercially available starting materials, particularly derivatives of indene. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves several key steps:
In industrial settings, large-scale oxidation reactors may be utilized for efficiency, and continuous flow processes can enhance yield and reduce reaction times .
The molecular structure of 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid can be represented using various notations:
InChI=1S/C11H12O3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
COc1ccc2CCC(C(=O)O)c2c1
The structure comprises a fused bicyclic system with functional groups that influence its chemical reactivity and biological activity .
The compound has a molecular weight of 192.21 g/mol and a molecular formula of . Its physical properties include solubility in organic solvents and potential interactions with various biological systems.
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and indenes:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties .
The mechanism of action for 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid involves several pathways:
This multifaceted mechanism allows the compound to exert various biological effects, making it a candidate for further pharmacological studies .
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid exhibits the following physical properties:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in scientific research .
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific uses:
The ongoing research into this compound aims to uncover new therapeutic applications and improve existing synthetic methodologies .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: